Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic organic compound featuring a 7-azabicyclo[2.2.1]heptane core, a tert-butyl carbamate (Boc) protecting group at the 7-position, and an aminomethyl substituent at the 2-position. This molecule serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly for the development of conformationally constrained amino acid analogs or nicotinic receptor ligands . Its stereochemical complexity and functional groups enable versatile derivatization, making it valuable for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKSRRQPPIBRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823797-09-6 | |
| Record name | tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Early Five-Step Synthesis via Pyrrole Intermediate
The first reported synthesis of 7-azabicyclo[2.2.1]heptane derivatives, including the target compound, involved a five-step sequence starting from pyrrole precursors. The route proceeds as follows:
- Diels-Alder Reaction : N-Substituted pyrroles react with acetylenic dienophiles to form bicyclic adducts. For example, N-carbobenzoxy-pyrrole and dimethyl acetylenedicarboxylate yield a bicyclo[2.2.1]heptene derivative.
- Hydrogenation : The adduct undergoes catalytic hydrogenation over platinum oxide to saturate the double bond.
- Deprotection : The carbobenzoxy (Cbz) group is removed via hydrogenolysis, yielding the free amine.
- Boc Protection : The amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
- Aminomethylation : The bridgehead position is functionalized via reductive amination or nucleophilic substitution to introduce the aminomethyl group.
This method achieved an overall yield of 18%, limited by low efficiency in the Diels-Alder step (<9% yield). Side reactions during hydrogenation and challenges in regioselective functionalization further reduced scalability.
Improved Five-Step Synthesis with Optimized Hydrogenation
An optimized five-step route addressed limitations of the early method by modifying reaction conditions:
- Diels-Alder Reaction : Use of electron-deficient dienophiles (e.g., maleic anhydride) improved regioselectivity, increasing adduct yield to 15–20%.
- Catalytic Hydrogenation : Switching to palladium-on-carbon (Pd/C) instead of platinum oxide reduced catalyst loading and enhanced reproducibility.
- Selective Protection : Sequential protection of the amine with trichloroacetyl chloride enabled selective Boc introduction at the bridgehead nitrogen.
- Cyclization : Intramolecular Mitsunobu reaction facilitated ring closure to form the bicyclic framework.
- Final Deprotection : Hydrolysis under mild basic conditions (e.g., K₂CO₃/MeOH) yielded the free amine, which was reprotected with Boc anhydride.
This revised approach achieved a 36% overall yield, doubling the efficiency of the original route. Key improvements included milder hydrogenation conditions and optimized protecting group strategies.
Three-Step Synthesis from Trans-4-Aminocyclohexanol
A patent-pending three-step method (CN102633804A) offers a streamlined alternative starting from trans-4-aminocyclohexanol:
- Amino Protection : Treatment with ethyl trifluoroacetate in acetonitrile selectively protects the amine group as a trifluoroacetyl (TFA) derivative, leaving the hydroxyl group unaffected (100% yield).
- Hydroxyl Activation : Reaction with methanesulfonyl chloride (MsCl) converts the hydroxyl group to a mesylate, enabling subsequent nucleophilic displacement (quantitative yield).
- Deprotection-Cyclization : Heating the mesylate with aqueous ethanol and a weak base (e.g., NaHCO₃) simultaneously removes the TFA group and induces cyclization, forming the bicyclo[2.2.1]heptane core (90% yield).
This route’s advantages include high stepwise yields (>90%), minimal purification requirements, and room-temperature conditions for the first and third steps. The use of trifluoroacetate for amine protection avoids competitive hydroxyl acylation, a common issue in similar syntheses.
Comparative Analysis of Synthetic Routes
| Parameter | Five-Step (Early) | Five-Step (Optimized) | Three-Step (Patent) |
|---|---|---|---|
| Overall Yield | 18% | 36% | 90% |
| Number of Steps | 5 | 5 | 3 |
| Key Reagents | PtO₂, (Boc)₂O | Pd/C, MsCl | TFA ester, MsCl |
| Reaction Conditions | High-pressure H₂ | Ambient pressure H₂ | Aqueous base, RT |
| Purification Complexity | High | Moderate | Low |
The three-step patent method outperforms earlier approaches in yield and simplicity, though it requires precise control during cyclization to avoid byproduct formation. The optimized five-step route remains valuable for laboratories without specialized equipment for mesylate handling.
Mechanistic Insights and Challenges
- Cyclization Step : The three-step method’s success hinges on the mesylate intermediate’s ability to undergo SN2 displacement, forming the bicyclic structure. Steric hindrance at the bridgehead position necessitates weakly basic conditions to prevent epimerization.
- Aminomethylation : Early methods struggled with regioselectivity during functionalization. Modern approaches use directed ortho-metalation or enzymatic catalysis to improve accuracy.
- Protection-Deprotection : Trifluoroacetyl groups offer superior stability compared to Cbz or Boc in multi-step sequences, though their removal requires careful pH control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the bicyclic structure or the ester group can yield various derivatives, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as a versatile intermediate for the construction of complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s bicyclic structure and functional groups make it a candidate for studying enzyme interactions and receptor binding. It can be used in the design of enzyme inhibitors or as a scaffold for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features are conducive to the development of drugs targeting central nervous system disorders, infectious diseases, and cancer.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity profile make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate with structurally related compounds, highlighting key differences in substituents, stereochemistry, and applications:
Key Observations:
Substituent Effects: The aminomethyl group in the target compound enhances its utility as a synthetic precursor compared to simpler analogs like the 2-amino derivative .
Stereochemical Influence: The R-configuration in tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is critical for enantioselective binding to nicotinic receptors, whereas racemic mixtures (e.g., rac-(1S,2R,4R) derivatives) are less selective .
Bicyclo[4.1.0] analogs exhibit reduced conformational constraint, limiting their use in applications requiring precise spatial orientation .
Functional Applications: Bromomethyl derivatives (e.g., tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate) serve as alkylating agents for further functionalization . Benzyloxycarbonyl (Cbz) protected analogs (e.g., tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate) are intermediates in peptide synthesis .
Biological Activity
Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS No. 1823797-09-6) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane framework, characterized by the following structural components:
- Aminomethyl group : Enhances hydrogen bonding capabilities with biological targets.
- Tert-butyl ester : Influences lipophilicity and solubility.
Molecular Formula : C₁₂H₂₂N₂O₂
Molecular Weight : Approximately 226 Da
LogP Value : 0.88, indicating moderate lipophilicity, which can affect its biological interactions and solubility properties .
Synthesis
The synthesis of this compound typically involves the reaction of a bicyclic amine with tert-butyl chloroformate under basic conditions, such as using triethylamine as a base. The process can be summarized as follows:
- Formation of Bicyclic Amine : Achieved through reduction or cyclization of appropriate precursors.
- Reaction with Tert-butyl Chloroformate : This step forms the desired tert-butyl ester derivative.
Biological Activity
Research indicates that compounds related to the bicyclo[2.2.1]heptane structure exhibit diverse biological activities, including:
- Analgesic properties : Potential use in pain management.
- Anti-inflammatory effects : May be beneficial in treating inflammatory disorders.
The mechanism of action involves interactions with specific molecular targets, such as receptors and enzymes associated with pain pathways and inflammatory responses. The aminomethyl group allows for hydrogen bonding, while the rigid bicyclic structure enhances binding affinity .
Comparative Analysis with Related Compounds
The following table summarizes structural features and unique aspects of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptan-7-one | Contains a ketone instead of an ester | Different reactivity due to carbonyl presence |
| 3-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | Incorporates a fluorinated pyridine | Potentially enhanced biological activity due to fluorine substitution |
| Methyl 3-(benzenesulfonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene | Features a sulfonamide group | Distinct pharmacological profile due to sulfonamide functionality |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Analgesic Activity : A study demonstrated that compounds with similar bicyclic structures exhibited significant analgesic effects in animal models, suggesting potential therapeutic applications for pain relief .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of related bicyclic compounds, showing efficacy in reducing inflammation markers in vitro .
- Binding Affinity Studies : Research has indicated that modifications to the aminomethyl group can significantly influence binding affinity to various receptors involved in pain signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
